REACTION_CXSMILES
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C(=O)([O-])[O-].[NH4+:5].[NH4+].[OH:7][C:8]1[CH:9]=[C:10]([C:17]([OH:19])=O)[C:11](=[CH:15][CH:16]=1)[C:12](O)=[O:13]>CC(O)=O>[OH:7][C:8]1[CH:9]=[C:10]2[C:11](=[CH:15][CH:16]=1)[C:12](=[O:13])[NH:5][C:17]2=[O:19] |f:0.1.2|
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Name
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|
Quantity
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5.28 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[NH4+].[NH4+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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OC=1C=C(C(C(=O)O)=CC1)C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the clear, bright yellow mixture was heated at 160° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The resulting mixture was maintained at 160° C.
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Type
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CONCENTRATION
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Details
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was concentrated to approximately 15 mL
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Type
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TEMPERATURE
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Details
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was cooled to room temp.
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Type
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TEMPERATURE
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Details
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This mixture was cooled to 0° C.
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Type
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FILTRATION
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Details
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The resultant precipitate was collected by filtration
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Type
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CUSTOM
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Details
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dried under reduced pressure
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Name
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Type
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product
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Smiles
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OC=1C=C2C(NC(C2=CC1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |